molecular formula C7H14N2O2 B13259292 Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B13259292
M. Wt: 158.20 g/mol
InChI Key: CSHBJCPDOQRAEV-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with a suitable amine under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:

These compounds share a similar pyrrolidine core but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3

InChI Key

CSHBJCPDOQRAEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(C1)CN

Origin of Product

United States

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